Cas no 2172242-64-5 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid)

2-({2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclopentyl backbone with an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its unique structure, incorporating an oxyacetic acid linker, enhances versatility in conjugation and modification strategies. The Fmoc group provides selective deprotection under mild basic conditions, facilitating controlled synthesis. This reagent is particularly valuable for introducing constrained cyclic motifs into peptide sequences, improving stability and bioavailability. Its high purity and well-defined reactivity make it suitable for research in medicinal chemistry and bioconjugation.
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid structure
2172242-64-5 structure
Product Name:2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid
CAS No:2172242-64-5
MF:C24H26N2O6
MW:438.473046779633
CID:5860501
PubChem ID:165575231
Update Time:2025-10-28

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid
    • 2172242-64-5
    • EN300-1538878
    • 2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
    • Inchi: 1S/C24H26N2O6/c27-22(28)14-32-26-23(29)16-11-5-6-15(16)12-25-24(30)31-13-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,15-16,21H,5-6,11-14H2,(H,25,30)(H,26,29)(H,27,28)
    • InChI Key: FXFXYKAJZIDSEB-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NOCC(=O)O

Computed Properties

  • Exact Mass: 438.17908655g/mol
  • Monoisotopic Mass: 438.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 114Ų

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1538878-0.05g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1538878-0.1g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1538878-0.25g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1538878-0.5g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1538878-1.0g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
1g
$3368.0 2023-06-05
Enamine
EN300-1538878-2.5g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1538878-5.0g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
5g
$9769.0 2023-06-05
Enamine
EN300-1538878-10.0g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
10g
$14487.0 2023-06-05
Enamine
EN300-1538878-50mg
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
50mg
$2829.0 2023-09-26
Enamine
EN300-1538878-100mg
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)oxy]acetic acid
2172242-64-5
100mg
$2963.0 2023-09-26

Additional information on 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid

Introduction to 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid (CAS No. 2172242-64-5)

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid (CAS No. 2172242-64-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Cyclopentylglycine, is a derivative of cyclopentylglycine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to protect the amino group during the assembly of peptides, ensuring high yields and purity.

The Fmoc protecting group is particularly advantageous due to its stability under mild conditions and its ease of removal using secondary amines such as piperidine. This makes Fmoc-Cyclopentylglycine an essential building block in the synthesis of complex peptides and proteins, which are crucial for various therapeutic applications. Recent advancements in peptide chemistry have further highlighted the importance of this compound in the development of novel drugs and diagnostic tools.

In the context of medicinal chemistry, Fmoc-Cyclopentylglycine has been explored for its potential in modulating protein-protein interactions (PPIs). PPIs are critical for many biological processes, including signal transduction, cell cycle regulation, and immune responses. By designing peptides that can selectively disrupt or enhance specific PPIs, researchers aim to develop new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Studies have shown that Fmoc-Cyclopentylglycine can be incorporated into peptides that target specific PPIs with high affinity and selectivity.

One notable application of Fmoc-Cyclopentylglycine is in the development of peptide-based vaccines. Peptide vaccines are designed to elicit an immune response against specific antigens, making them a promising approach for preventing and treating infectious diseases. The use of Fmoc-Cyclopentylglycine in the synthesis of these vaccines ensures that the peptides maintain their structural integrity and biological activity, which is crucial for their effectiveness.

In addition to its role in peptide synthesis, Fmoc-Cyclopentylglycine has also been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The Fmoc group can be designed to be cleaved off under specific physiological conditions, releasing the active form of the drug at the target site. This approach can improve the pharmacokinetic properties of drugs, such as their solubility, stability, and bioavailability.

Recent studies have also explored the use of Fmoc-Cyclopentylglycine in nanotechnology applications. Nanoparticles functionalized with this compound have shown promise in drug delivery systems, where they can enhance the targeting and controlled release of therapeutic agents. The unique properties of Fmoc-Cyclopentylglycine, such as its hydrophobicity and ability to form stable complexes with other molecules, make it an attractive candidate for these applications.

The synthesis of Fmoc-Cyclopentylglycine typically involves several steps, including the protection of the amino group with Fmoc chloride, followed by coupling with cyclopentylglycine using a coupling reagent such as HATU or DIC. The final step involves deprotection to yield the desired product. Advances in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for research and industrial applications.

In conclusion, 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid (CAS No. 2172242-64-5) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique properties make it an essential building block in peptide synthesis, a promising candidate for prodrug development, and a valuable component in nanotechnology applications. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in the field.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited